Ethyl 5-methylisoquinoline-3-carboxylate
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Overview
Description
Ethyl 5-methylisoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 5-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or amines in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 5-methylisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methylisoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Ethyl 5-methylisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl isoquinoline-3-carboxylate: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.
5-Methylisoquinoline: Lacks the ester group, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-methylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-11-9(2)5-4-6-10(11)8-14-12/h4-8H,3H2,1-2H3 |
InChI Key |
KSLAWFWFWAXXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2C=N1)C |
Origin of Product |
United States |
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